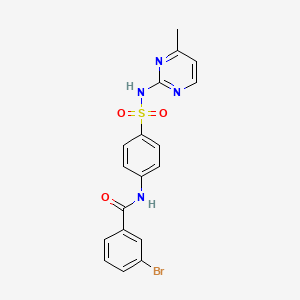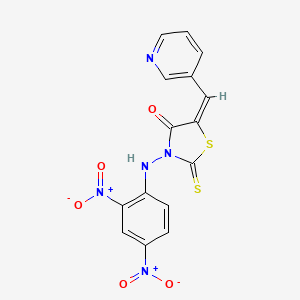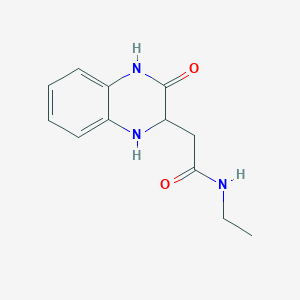![molecular formula C9H16ClNO2 B2805831 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide CAS No. 1857463-90-1](/img/structure/B2805831.png)
2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription.
Mecanismo De Acción
CX-5461 targets the nucleolus, where it binds to DNA and inhibits RNA polymerase I transcription. This leads to a decrease in ribosomal RNA production, which in turn leads to the activation of p53, a tumor suppressor protein. The activation of p53 induces cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have potent anti-cancer effects in preclinical studies. The compound has been tested in various cancer cell lines and has been found to be effective against multiple types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has also been found to have a synergistic effect when combined with other anti-cancer drugs, such as gemcitabine and paclitaxel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CX-5461 in lab experiments include its potent anti-cancer effects and its ability to selectively target cancer cells. However, the compound has some limitations, including its relatively short half-life and its potential toxicity at high doses. Researchers must carefully consider these limitations when designing experiments using CX-5461.
Direcciones Futuras
There are several future directions for the research and development of CX-5461. One potential direction is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another direction is the investigation of CX-5461 in combination with other anti-cancer drugs, with the goal of developing more effective cancer treatments. Additionally, researchers may explore the potential applications of CX-5461 in other fields, such as neurodegenerative diseases and viral infections.
Conclusion
In conclusion, 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide, also known as CX-5461, is a chemical compound that has shown promising results in preclinical studies for its potential applications in cancer treatment. The compound selectively targets cancer cells by inhibiting RNA polymerase I transcription, leading to the activation of p53 and the induction of cell death. While CX-5461 has some limitations, there are several future directions for the research and development of this compound, including the development of more potent and selective inhibitors of RNA polymerase I transcription and the investigation of CX-5461 in combination with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide involves the reaction of 3-ethyloxetan-3-ylmethylamine with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure CX-5461. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide has been extensively studied for its potential applications in cancer treatment. CX-5461 has been found to inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Cancer cells require high levels of ribosomal RNA to support their rapid growth and proliferation. By inhibiting RNA polymerase I transcription, CX-5461 can selectively target cancer cells and induce cell death.
Propiedades
IUPAC Name |
2-chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-3-9(5-13-6-9)4-11-8(12)7(2)10/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDQYTLKFTZJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)
![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)

![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2805757.png)
![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)

![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide](/img/structure/B2805767.png)